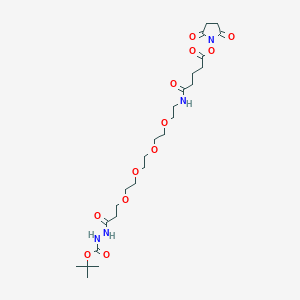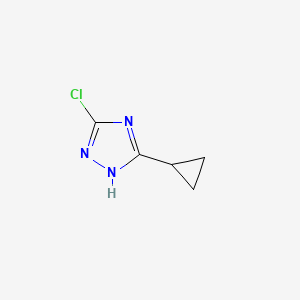
5-chloro-3-cyclopropyl-1H-1,2,4-Triazole
Vue d'ensemble
Description
5-Chloro-3-cyclopropyl-1H-1,2,4-triazole is a unique chemical compound with the molecular formula C5H6ClN3 . It has a molecular weight of 143.57 g/mol . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-chloro-3-cyclopropyl-1H-1,2,4-triazole can be represented by the SMILES stringClc1nc(n[nH]1)C2CC2 . The InChI representation is 1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) . Physical And Chemical Properties Analysis
5-Chloro-3-cyclopropyl-1H-1,2,4-triazole has a molecular weight of 143.57 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s rotatable bond count is 1 . Its topological polar surface area is 41.6 Ų . The compound’s complexity, as computed by Cactvs, is 115 .Applications De Recherche Scientifique
Heterocyclic Compounds and Drug Development
5-chloro-3-cyclopropyl-1H-1,2,4-triazole is part of the broader triazole family, which has been extensively explored for its pharmacological significance. Triazoles are a class of five-membered heterocyclic compounds that have attracted considerable attention due to their wide range of biological activities. They have been the subject of research for the development of new drugs targeting various diseases due to their structural versatility and broad spectrum of biological activities. This includes anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).
Biological Features of Triazole Derivatives
The synthesis of biologically active derivatives among 1,2,4-triazoles has been a promising direction in scientific research. These compounds demonstrate a wide range of activities, such as antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The exploration of new compounds among this class has led to significant findings in pharmaceutical sciences, highlighting their potential in addressing diverse health concerns (Ohloblina, 2022).
Chemical Synthesis and Applications
The chemical synthesis of triazole-containing scaffolds has been a critical area of research, with a focus on developing efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These efforts aim to discover new drug candidates, emphasizing the importance of 1,2,4-triazoles in drug discovery against cancer, microbial infections, and various diseases (Nasri et al., 2021).
Environmental and Industrial Applications
In addition to pharmaceutical applications, triazoles have shown potential in environmental and industrial settings. The development of 1,2,3-triazole derivatives as corrosion inhibitors for metal surfaces illustrates the versatility of triazoles beyond biomedicine. These compounds offer environmentally friendly solutions for protecting metals and alloys against corrosion, underscoring the multifunctional nature of triazole chemistry (Hrimla et al., 2021).
Propriétés
IUPAC Name |
3-chloro-5-cyclopropyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIVEKRHRRGFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-cyclopropyl-1H-1,2,4-Triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



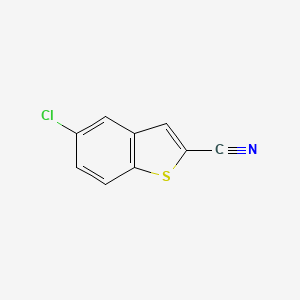
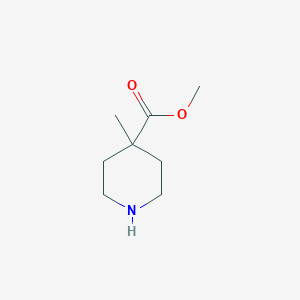
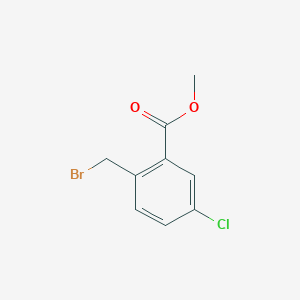
![2-chloro-N-[(3-ethoxyphenyl)methyl]acetamide](/img/structure/B1424935.png)
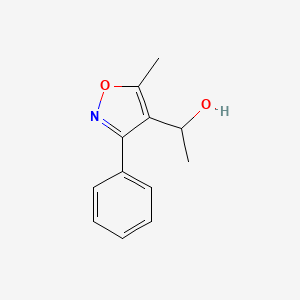
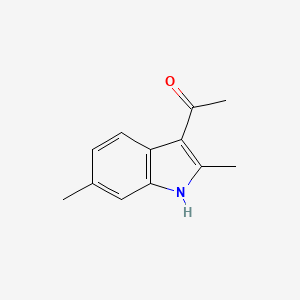
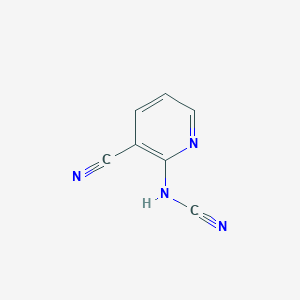
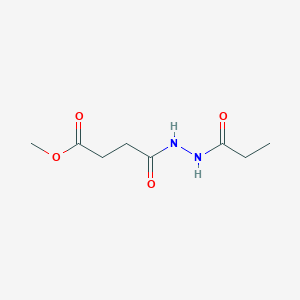
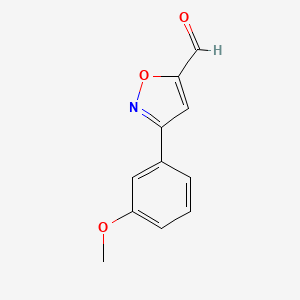
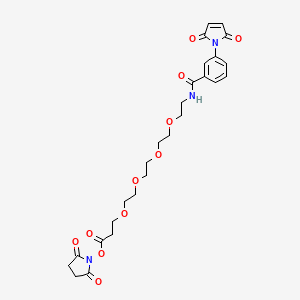
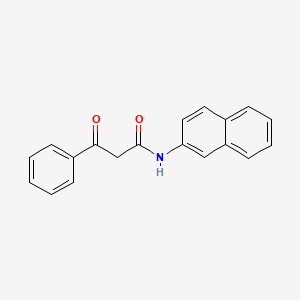
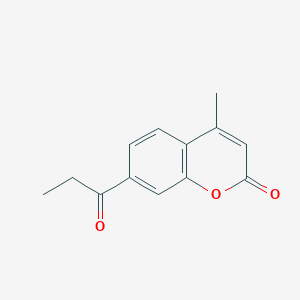
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)
